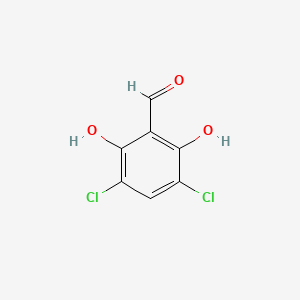

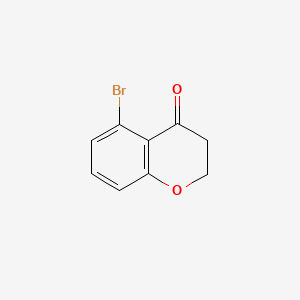

![molecular formula C16H10N2O8 B598281 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) CAS No. 1202689-44-8](/img/structure/B598281.png)

4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

描述

“4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)” is a compound with the molecular formula C16H13N2O9.5 . It is a crystal structure of a sanidic liquid crystal material based on a nitro group functionalized trans-stilbene dicarboxylate linker .

Synthesis Analysis

The synthesis of this compound involves a reaction with 4-(chloromethyl)-3-nitrobenzoic acid in the presence of KOH in ethanol . A brown precipitate emerges, which is the potassium salt of the target compound . The solid is then dissolved in water and the pH is adjusted to 1 with HCl . The target compound is obtained as yellow crystals after recrystallization from tetrahydrofuran .Molecular Structure Analysis

The crystal structure of this compound is triclinic, with a = 7.3757 (4) Å, b = 7.7827 (5) Å, c = 15.2903 (10) Å, α = 79.473 (4)°, β = 82.927 (4)°, γ = 72.069 (4)°, V = 818.92 (9) Å^3, Z = 2 . The aromatic CH as well as the OH groups were idealized and refined using rigid groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-(chloromethyl)-3-nitrobenzoic acid with KOH, followed by pH adjustment with HCl . The exact mechanism of these reactions is not specified in the available literature.作用机制

The mechanism of action of ENBDM is not well understood. However, studies have shown that it exhibits electron transport properties, which are essential for its application in molecular electronics. ENBDM-based organic semiconductors have been shown to have a high degree of pi-conjugation, which allows for efficient charge transport.

Biochemical and Physiological Effects:

ENBDM has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and has low acute toxicity. ENBDM has also been shown to exhibit good biocompatibility, making it suitable for use in biomedical applications.

实验室实验的优点和局限性

ENBDM has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for experimentation. ENBDM-based organic semiconductors also exhibit high charge carrier mobility, making them suitable for use in electronic devices. However, ENBDM also has some limitations. It is relatively expensive compared to other organic semiconductors, which may limit its use in large-scale applications. Additionally, its mechanism of action is not well understood, which may limit its potential applications.

未来方向

There are several future directions for the research and development of ENBDM. One potential area of research is the synthesis of new ENBDM derivatives with improved properties. Researchers can also explore the potential applications of ENBDM-based organic semiconductors in other electronic devices, such as light-emitting diodes and sensors. Additionally, ENBDM can be studied for its potential applications in biomedical fields, such as drug delivery and tissue engineering. Further research is needed to fully understand the mechanism of action of ENBDM and its potential applications in various fields.

Conclusion:

ENBDM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is primarily used as a building block for the synthesis of organic semiconductors, which exhibit high charge carrier mobility and are suitable for use in electronic devices. ENBDM has several advantages for use in lab experiments, including its ease of synthesis and purification. However, its relatively high cost and limited understanding of its mechanism of action may limit its potential applications. Further research is needed to fully explore the potential of ENBDM in various fields.

合成方法

ENBDM is synthesized by the reaction of 3-nitrobenzoic acid with ethylene glycol in the presence of a catalyst. The reaction takes place at a temperature of 150-200°C and is carried out under an inert atmosphere. The resulting product is then purified by recrystallization to obtain pure ENBDM.

科学研究应用

ENBDM has been extensively studied for its potential applications in the field of molecular electronics. It is a promising building block for the synthesis of organic semiconductors due to its high thermal stability, good solubility, and excellent electron transport properties. ENBDM-based organic semiconductors have been shown to exhibit high charge carrier mobility, making them suitable for use in electronic devices such as organic field-effect transistors and solar cells.

生化分析

Biochemical Properties

It is known that benzoic acid derivatives, which include this compound, play an important role in the metabolic pathway . They are essential nutrients for many human pathogens and are used as a substrate for the synthesis of folic acid in bacterial, yeast, and plant species .

Cellular Effects

As a derivative of benzoic acid, it may demonstrate anti-inflammatory, anti-cancer, and anti-metastatic activities

Metabolic Pathways

It is known that benzoic acid derivatives are involved in the synthesis of folic acid , suggesting that this compound may interact with enzymes or cofactors in this pathway.

属性

IUPAC Name |

4-[(E)-2-(4-carboxy-2-nitrophenyl)ethenyl]-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h1-8H,(H,19,20)(H,21,22)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIRFWJQXQJPKC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728637 | |

| Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202689-44-8 | |

| Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202689-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

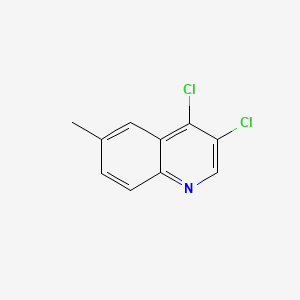

![7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B598207.png)

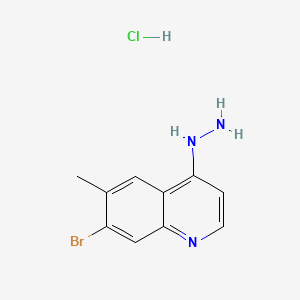

![2-Pyridinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-](/img/structure/B598212.png)

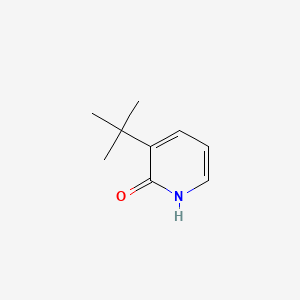

![Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B598217.png)